molecular formula C12H11ClO3 B11792894 2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid

2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid

Cat. No.: B11792894
M. Wt: 238.66 g/mol
InChI Key: FVIACKPQRDGGIS-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group and two methyl groups on the benzofuran ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.

    Acetic Acid Moiety Addition: The acetic acid group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetic acid moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-methylbenzofuran-3-yl)acetic acid
  • 2-(4,6-Dimethylbenzofuran-3-yl)acetic acid
  • 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid

Uniqueness

2-(2-Chloro-4,6-dimethylbenzofuran-3-yl)acetic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the benzofuran ring, along with the acetic acid moiety, provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C12H11ClO3/c1-6-3-7(2)11-8(5-10(14)15)12(13)16-9(11)4-6/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

FVIACKPQRDGGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C2CC(=O)O)Cl)C

Origin of Product

United States

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